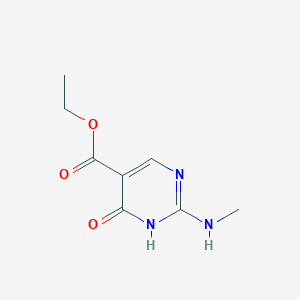
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound characterized by its unique structure, which includes a six-membered pyrimidine ring substituted with a methylamino group, an ethoxycarbonyl group, and a hydroxyl group.
Preparation Methods
The synthesis of ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cyanoacetate with formamide, followed by cyclization and subsequent substitution reactions to introduce the methylamino and ethoxycarbonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .
Chemical Reactions Analysis
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but lacks the ethoxycarbonyl group.
5-Ethoxycarbonyl-2-methylamino-4-pyrimidinol: Similar but with different substitution patterns.
4-Hydroxy-2-methylamino-5-nitropyrimidine: Contains a nitro group instead of an ethoxycarbonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-7(13)5-4-10-8(9-2)11-6(5)12/h4H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
PORNCDUIRARLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


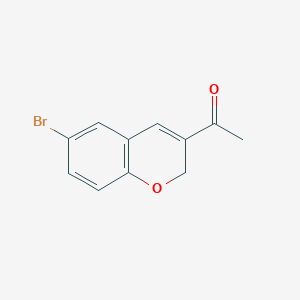
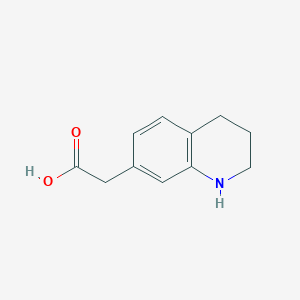
![Phenol, 4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)-](/img/structure/B8716738.png)
![{Bicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B8716742.png)
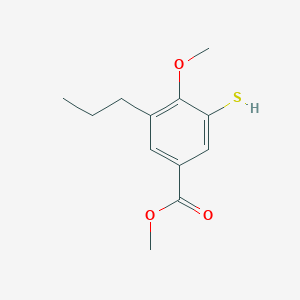
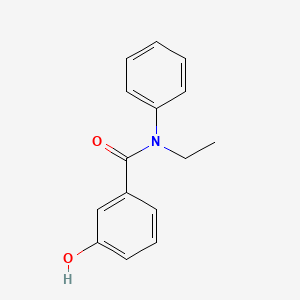
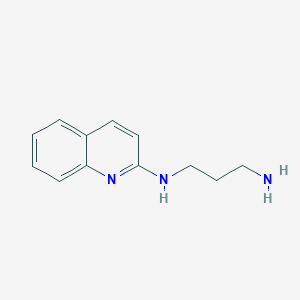
![(1S)-1-[3-(METHYLETHYL)PHENYL]ETHYLAMINE](/img/structure/B8716790.png)
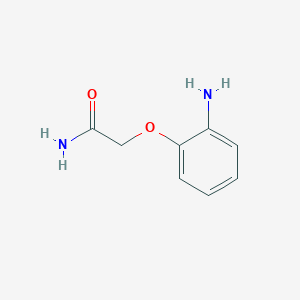
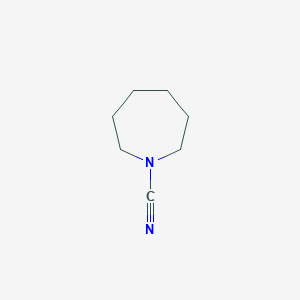
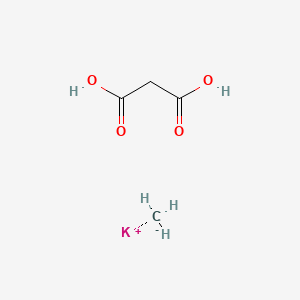
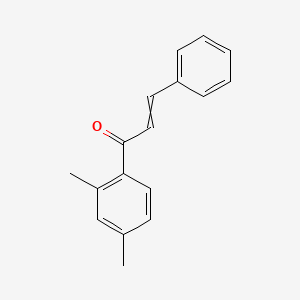
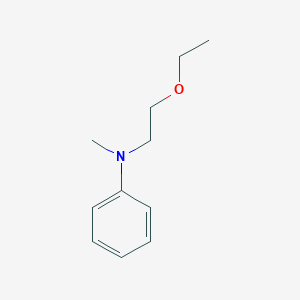
![5-(1-phenyltetrazol-5-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B8716823.png)
